molecular formula C18H21NO4 B12492235 Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine

Cat. No.: B12492235
M. Wt: 315.4 g/mol
InChI Key: IFUYBZODTUOOKR-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine is a complex organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzo[1,3]dioxole ring system, which is a fused ring structure consisting of a benzene ring and a dioxole ring. The compound also contains ethoxy and methoxy substituents on the benzylamine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Benzylamine Moiety: This step involves the alkylation of the benzo[1,3]dioxole ring with a suitable benzylamine derivative.

    Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the benzylamine moiety differentiates it from other benzodioxole derivatives and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]methanamine

InChI

InChI=1S/C18H21NO4/c1-3-21-17-8-13(4-6-15(17)20-2)10-19-11-14-5-7-16-18(9-14)23-12-22-16/h4-9,19H,3,10-12H2,1-2H3

InChI Key

IFUYBZODTUOOKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OC

Origin of Product

United States

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